2-[4-(2-Fluorophenyl)piperazin-1-yl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c13-10-3-1-2-4-11(10)16-7-5-15(6-8-16)9-12(14)17/h1-4H,5-9H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHYVVXRQHQQPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Chemical Structure Within a Research Context
In the realm of scientific research, precise nomenclature and a clear understanding of chemical structure are paramount for the unambiguous identification and discussion of a compound. 2-[4-(2-Fluorophenyl)piperazin-1-yl]acetamide is identified by its systematic IUPAC name. The structure of this compound is characterized by a central piperazine (B1678402) ring, which is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.
One of the nitrogen atoms of the piperazine ring is attached to an acetamide (B32628) group (-CH2C(=O)NH2). The other nitrogen atom is bonded to a 2-fluorophenyl group, which is a benzene (B151609) ring substituted with a fluorine atom at the ortho position. This specific arrangement of moieties gives the molecule its distinct chemical properties and is fundamental to its biological activity. The presence of the fluorophenyl group, in particular, can significantly influence the compound's lipophilicity and its ability to cross the blood-brain barrier, a critical aspect for centrally acting agents.
Historical Preclinical Research Trajectory and Initial Discoveries
The preclinical research trajectory of 2-[4-(2-Fluorophenyl)piperazin-1-yl]acetamide is rooted in the broader exploration of arylpiperazine derivatives. This class of compounds has been extensively investigated for its diverse pharmacological activities, particularly its interaction with neurotransmitter receptors in the central nervous system. Piperazine (B1678402) derivatives are known to be ligands for various receptors, including dopamine (B1211576) and serotonin (B10506) receptors.
Initial discoveries in this area often stem from systematic structural modifications of known pharmacophores to explore structure-activity relationships. The synthesis and preliminary evaluation of a series of 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been reported as novel positive allosteric modulators (PAMs) of the excitatory amino acid transporter 2 (EAAT2). nih.gov Within this context, related structures have been developed and assessed for their potential as molecular probes for neuroimaging, highlighting the ongoing effort to understand the intricate roles of such compounds in neurological processes. nih.gov
Significance of the Chemical Compound in Neuropharmacological Inquiry
The significance of 2-[4-(2-Fluorophenyl)piperazin-1-yl]acetamide and its analogues in neuropharmacological inquiry lies in their potential to modulate key neurotransmitter systems implicated in a variety of neurological and psychiatric disorders. The arylpiperazine moiety is a common feature in many centrally acting drugs, and its presence in this compound suggests a potential for interaction with a range of CNS targets.
Research into compounds with similar structural motifs, such as those containing a 4-(2-fluorophenyl)piperazin-1-yl)methyl group, has revealed inhibitory activity on human equilibrative nucleoside transporters (ENTs). frontiersin.organu.edu.aupolyu.edu.hknih.govnih.govsigmaaldrich.comnih.gov ENTs play a crucial role in nucleoside transport and the regulation of extracellular adenosine (B11128) levels, which are important for various physiological functions, including neurotransmission. nih.gov The study of such compounds contributes to a deeper understanding of the structure-activity relationships that govern their interactions with these transporters and their potential as therapeutic agents. frontiersin.orgpolyu.edu.hknih.gov
Molecular and Cellular Pharmacology Preclinical Focus
Functional Receptor Activity
Antagonist Activity at 5-HT2A Receptors
Within a series of synthesized N-(2-(4-(substituted)piperazin-1-yl)-2-oxoethyl)acetamides, several compounds demonstrated notable antagonist activity at the 5-HT2A receptor in preclinical in vivo models. nih.gov This activity was assessed using the quipazine-induced head twitch model in mice, a standard behavioral assay indicative of 5-HT2A receptor antagonism. Quipazine is a serotonin receptor agonist that induces a characteristic head-twitch response, which can be attenuated by 5-HT2A antagonists.
The study revealed that the nature of the substituent on the phenyl ring of the piperazine (B1678402) moiety plays a crucial role in determining the potency of 5-HT2A antagonism. The table below summarizes the percentage of inhibition of quipazine-induced head twitches for various analogs, providing a comparative view of their antagonist activity.
| Compound ID | Phenyl Ring Substituent | % Inhibition of Head Twitches |
| P1 | Unsubstituted | 42.1% |
| P2 | 2-Chloro | 64.7% |
| P3 | 3-Chloro | 72.3% |
| P4 | 4-Chloro | 81.2% |
| P5 | 4-Fluoro | 55.4% |
| P6 | 2-Methoxy | 38.8% |
| P7 | 4-Methoxy | 49.6% |
Data sourced from a preclinical study on N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides. nih.gov
Among the tested compounds, the 4-chloro substituted analog (P4 ) exhibited the most potent 5-HT2A antagonist activity, with an 81.2% inhibition of head twitches. nih.gov The 4-fluoro substituted analog (P5 ), which is a positional isomer of the subject compound of this article, also showed significant antagonist activity with 55.4% inhibition. nih.gov The unsubstituted phenyl analog (P1 ) displayed moderate activity. nih.gov These findings suggest that halogen substitution on the phenyl ring, particularly at the para position, enhances 5-HT2A receptor antagonism in this chemical series.
Partial Agonism or Antagonism at Other Receptors
There is no specific preclinical data available in the reviewed literature concerning the partial agonism or antagonism of This compound or its close analogs at other receptor types. The primary screening of the analog series focused on 5-HT2A and D2 receptor antagonism. nih.gov
Downstream Signaling Pathway Modulation
No studies detailing the effects of This compound or its analogs on adenylyl cyclase activity have been identified in the public domain.
Information regarding the alteration of intracellular signaling cascades by This compound or its analogs is not available in the current body of scientific literature.
Neurotransmitter System Modulation
Preclinical studies specifically investigating the regulation of serotonin release and turnover by This compound or its direct analogs have not been found in the reviewed literature.
Neuronal Firing Rate and Activity Modulation
Desensitization of Somatic 5-HT AutoreceptorsNo data available.
Based on a comprehensive search of available scientific literature, there is no specific preclinical data on the regional brain selectivity of the compound this compound. Research detailing its pharmacological actions with a focus on differential effects across various brain regions in either in vitro or ex vivo models is not present in the public domain.
Therefore, it is not possible to provide detailed research findings or data tables for the requested section on Molecular and Cellular Pharmacology. Information from structurally related but distinct molecules cannot be used, as it would be scientifically inaccurate and would not pertain to the specific compound .
Preclinical Pharmacological Investigations in Vivo Models
Animal Models Utilized in Research
Preclinical assessment of novel chemical entities relies heavily on the use of in vivo animal models to predict potential therapeutic effects and understand the biological mechanisms of action in a living system. The selection of appropriate animal models is a critical step in the drug discovery and development process.
Rodent Models (Rats, Mice)
Non-Human Primate Models (e.g., Marmosets)
Non-human primates, such as marmosets, offer a higher translational value in preclinical neuroscience research owing to their more complex brain structure and closer phylogenetic relationship to humans. Research involving non-human primates is typically reserved for compounds that have shown promising results in lower-order species. At present, there is no publicly accessible research detailing the investigation of 2-[4-(2-Fluorophenyl)piperazin-1-yl]acetamide in non-human primate models.
Considerations of Sex Differences in Animal Models
The importance of considering sex as a biological variable in preclinical research is increasingly recognized. Hormonal fluctuations and inherent physiological differences between males and females can significantly influence the pharmacokinetics and pharmacodynamics of a compound. However, specific investigations into the sex-dependent effects of this compound in animal models have not been reported in the available scientific literature.
Neuropharmacological Characterization in Animal Models
To elucidate the mechanism of action of a compound within the central nervous system, various neuropharmacological techniques are employed in animal models. These methods provide insights into how the compound modulates neural circuits and neurotransmitter systems.
Assessment of Extracellular Neurotransmitter Levels (in vivo microdialysis)
In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. This method allows for the real-time assessment of a drug's impact on neurochemical signaling. There is currently a lack of published studies that have utilized in vivo microdialysis to characterize the effects of this compound on extracellular neurotransmitter levels.
Mapping of Brain Neuronal Activation (e.g., Fos Protein Immunoreactivity)
The expression of the immediate early gene c-fos, and its protein product Fos, is widely used as a marker of neuronal activation. Fos protein immunoreactivity allows researchers to map which brain regions are activated or deactivated following the administration of a compound. This technique provides a global view of the compound's impact on brain-wide neural networks. To date, no studies have been published that map the neuronal activation patterns induced by this compound using Fos protein immunoreactivity.
Studies of Neurotransmitter Turnover in Specific Brain Regions
No studies were identified that investigated the in vivo effects of this compound on the turnover of neurotransmitters such as dopamine (B1211576), serotonin (B10506), or norepinephrine in specific brain regions of animal models.
Investigation of Behavioral Paradigms (Mechanistic, Non-Clinical)
No published data were found on the evaluation of this compound in established rodent models of depression, such as the forced swimming test or the muricidal test. Consequently, no data tables on parameters like immobility time or attack latency can be provided.
There is no available research detailing the effects of this compound on operant conditioning and reinforcement schedules in animal models.
No studies were located that have explored the anxiolytic or anxiogenic potential of this compound in common anxiety-related animal models, for instance, the elevated plus-maze or light-dark box test.
Information regarding the effects of this compound on spontaneous motor activity and locomotion in rodents is not available in the reviewed literature.
No preclinical investigations into the effects of this compound on intracranial self-stimulation (ICSS) in rodents have been identified.
Analysis of Behaviors Related to Neural Reward Processing
Extensive literature searches did not yield any preclinical in vivo studies investigating the effects of this compound on behaviors related to neural reward processing. Standard models to assess the rewarding or aversive properties of a compound, such as conditioned place preference, self-administration, and intracranial self-stimulation paradigms, have not been reported for this specific chemical entity.
Therefore, there are no research findings or data tables available to present in this section.
Analytical and Bioanalytical Methodologies in Compound Research
Chromatographic Techniques for Determination and Purity Assessment
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for the separation, identification, and quantification of 2-[4-(2-Fluorophenyl)piperazin-1-yl]acetamide. The versatility of HPLC allows for the development of specific methods tailored to the compound's physicochemical properties.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of an HPLC method for this compound involves a systematic optimization of several chromatographic parameters to achieve the desired separation and detection characteristics. This process typically includes the selection of a suitable stationary phase (column), mobile phase composition, flow rate, and detector wavelength. The goal is to develop a method that is sensitive, specific, accurate, and robust.
Key considerations in HPLC method development include the chemical structure of the analyte, its solubility, and its UV-visible absorption properties. For piperazine (B1678402) derivatives, which possess chromophores, UV detection is a common choice. The development process involves testing various combinations of solvents (e.g., acetonitrile, methanol) and aqueous buffers at different pH values to achieve optimal peak shape and resolution from potential impurities or other components in the sample matrix.
Reverse Phase HPLC (RP-HPLC)
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used mode of HPLC for the analysis of a broad range of pharmaceutical compounds, including this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8 bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol.
The separation in RP-HPLC is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase. The retention of the compound can be modulated by adjusting the polarity of the mobile phase. A higher proportion of the organic solvent in the mobile phase leads to a decrease in retention time. The selection of the appropriate C18 column and the optimization of the mobile phase composition are critical for achieving good separation of the target compound from any related substances.
Simultaneous Determination Methodologies (e.g., with Caffeine)
In pharmaceutical formulations or research studies, it is often necessary to simultaneously determine the concentration of multiple active ingredients or an active ingredient in the presence of other substances like caffeine. HPLC methods can be developed and validated for the simultaneous quantification of this compound and caffeine.
The development of such a method requires careful optimization of the chromatographic conditions to ensure that both compounds are well-resolved with distinct retention times. This involves selecting a mobile phase and a stationary phase that provide adequate separation of the two analytes, which may have different polarities and chromatographic behaviors. The detector wavelength is also chosen to provide a good response for both compounds, or a diode array detector (DAD) can be used to monitor multiple wavelengths simultaneously.
Spectrofluorometric Method Development
Spectrofluorometry is another analytical technique that can be employed for the quantification of fluorescent compounds. If this compound exhibits native fluorescence or can be derivatized to form a fluorescent product, a spectrofluorometric method can be developed. This technique is known for its high sensitivity and specificity.
Method development in spectrofluorometry involves determining the optimal excitation and emission wavelengths for the compound. The fluorescence intensity is directly proportional to the concentration of the analyte over a certain range. The solvent system and pH can significantly influence the fluorescence properties of a compound, and these parameters must be optimized to achieve maximum sensitivity and stability of the fluorescent signal.
Method Validation Parameters
Once an analytical method is developed, it must be validated to ensure that it is suitable for its intended purpose. Method validation is a regulatory requirement and provides confidence in the reliability of the analytical data. The validation process involves evaluating several parameters as defined by guidelines from organizations such as the International Council for Harmonisation (ICH).
Specificity
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For an HPLC method, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks.
To assess specificity, a placebo (formulation without the active ingredient) and samples of the active ingredient spiked with known impurities or related substances are analyzed. The chromatograms are examined to ensure that there is no interference at the retention time of the analyte peak. In forced degradation studies, the drug substance is subjected to stress conditions (e.g., acid, base, heat, light, oxidation) to generate potential degradation products, and the analytical method must be able to separate the intact drug from these degradants.
Linearity and Calibration Range
The linearity of an analytical method establishes a proportional relationship between the concentration of an analyte and the analytical signal. This is a critical parameter for quantification. Typically, for related arylpiperazine compounds, linearity is assessed by preparing a series of calibration standards at different concentrations. The response is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R²) value, generally greater than 0.99, is required to demonstrate linearity.
For this compound, no specific studies detailing the calibration range or demonstrating the linearity of a quantitative method are available.
Table 1: Representative Linearity Data for an Analytical Method (Note: This table is illustrative. No specific data exists for this compound.)
| Concentration (µg/mL) | Instrument Response (Peak Area) |
|---|---|
| 1 | 15023 |
| 5 | 75112 |
| 10 | 150350 |
| 25 | 375890 |
| 50 | 752100 |
| Regression Equation | y = 15040x - 120 |
| Correlation Coefficient (R²) | > 0.999 |
Precision (Intra-day and Inter-day)
Precision evaluates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Intra-day precision assesses variability within the same day, while inter-day precision measures it across different days. For pharmaceutical analysis, RSD values are typically expected to be within ±15%.
Specific intra-day and inter-day precision studies for the analysis of this compound have not been reported.
Table 2: Representative Precision Data for an Analytical Method (Note: This table is illustrative. No specific data exists for this compound.)
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
|---|---|---|
| Low QC (5) | 2.1 | 3.5 |
| Medium QC (25) | 1.8 | 2.9 |
| High QC (50) | 1.5 | 2.4 |
Accuracy and Recovery Studies
Accuracy measures the nearness of the determined value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is measured. The acceptable range for accuracy is generally 85-115%.
There are no published accuracy or recovery studies for this compound.
Table 3: Representative Accuracy and Recovery Data (Note: This table is illustrative. No specific data exists for this compound.)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Accuracy (%) | Recovery (%) |
|---|---|---|---|
| 5 | 4.95 | 99.0 | 98.5 |
| 25 | 25.3 | 101.2 | 100.8 |
| 50 | 49.8 | 99.6 | 99.2 |
Robustness
Robustness testing evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, column temperature, and flow rate. This ensures the method's reliability during routine use.
The robustness of analytical methods for this compound has not been documented.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are crucial parameters for analyzing trace amounts of a substance.
No studies have been published that establish the LOD and LOQ for this compound.
Forced Degradation and Stability-Indicating Methods
Forced degradation studies are essential for developing stability-indicating methods. nih.govbiomedres.us These studies expose the drug substance to stress conditions like acid, base, oxidation, heat, and light to produce degradation products. lubrizolcdmo.comasianjpr.com A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from its degradation products, process impurities, or other potential impurities. lubrizolcdmo.com
While the principles of forced degradation are well-established, no specific studies have been published detailing the degradation pathways or the development of a stability-indicating method for this compound.
Table 4: Typical Forced Degradation Conditions (Note: This table is illustrative and represents general conditions. Specific outcomes for the compound are unknown.)
| Stress Condition | Details | Potential Degradation |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Hydrolysis of amide bond |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Hydrolysis of amide bond |
| Oxidation | 3% H₂O₂ at RT for 24h | Oxidation of piperazine ring |
| Thermal | 80°C for 48h | Unspecified thermal decomposition |
| Photolytic | UV light (254 nm) for 48h | Unspecified photodegradation |
Application in Biological Samples (in vitro or ex vivo models)
Bioanalytical methods are developed to quantify a compound in biological matrices such as plasma, serum, or tissue homogenates. fda.gov These methods are crucial for pharmacokinetic and metabolic studies in in vitro or ex vivo models. A sensitive and selective method, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is typically required. nih.govresearchgate.net
A thorough search of the literature yielded no published studies on the application of any bioanalytical method for the quantification of this compound in biological samples.
There is a clear absence of published, peer-reviewed research detailing the analytical and bioanalytical methodologies for this compound. The development and validation of such methods are fundamental for any further preclinical and clinical investigation of this compound. The information presented herein outlines the standard methodologies that would need to be applied and validated specifically for this molecule to support its research and development.
Theoretical Frameworks and Emerging Research Directions
Mechanistic Hypotheses on Neurotransmitter Balance and Neural Circuitry Modulation
The core structure of 2-[4-(2-Fluorophenyl)piperazin-1-yl]acetamide, featuring a fluorophenylpiperazine moiety, is common to several neuropharmacologically active agents. Research on these related compounds suggests several hypotheses for its potential effects on neurotransmitter balance and neural circuitry.
One major hypothesis centers on the modulation of adenosinergic systems through the inhibition of equilibrative nucleoside transporters (ENTs). Structurally related compounds, such as FPMINT, have been shown to inhibit ENT1 and ENT2. nih.govfrontiersin.org These transporters are crucial for clearing extracellular adenosine (B11128), a key neuromodulator that influences sleep, anxiety, and neuronal excitability. nih.govfrontiersin.org By inhibiting these transporters, the compound could increase ambient adenosine levels, thereby modulating the activity of various neural circuits. Kinetic studies on FPMINT revealed it acts as an irreversible and non-competitive inhibitor of both ENT1 and ENT2. nih.govanu.edu.au
Another plausible mechanism involves interaction with dopaminergic pathways . The piperazine (B1678402) acetamide (B32628) scaffold is present in molecules designed as dopamine (B1211576) receptor ligands. For instance, A-369508, a related acetamide derivative, is a potent and selective agonist for the dopamine D4 receptor, with high affinity for several human D4 receptor variants. nih.gov This suggests that this compound could potentially modulate circuits where D4 receptors are prevalent, such as the prefrontal cortex and limbic areas.
Furthermore, interactions with serotonergic and GABAergic systems are possible. Studies on other novel piperazine derivatives have demonstrated that their anxiolytic-like and antidepressant-like activities are mediated by both the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.gov
Finally, the glutamatergic system presents another potential target. A series of 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been identified as positive allosteric modulators (PAMs) of the excitatory amino acid transporter 2 (EAAT2). nih.gov EAAT2 is the primary transporter responsible for clearing glutamate (B1630785) from the synaptic cleft, and its modulation can have profound effects on neuronal excitability and neuroprotection. nih.gov
These hypotheses, derived from analogous compounds, suggest that this compound may possess a complex pharmacological profile, potentially acting on multiple neurotransmitter systems to modulate neural circuitry.
Investigation of Differential Receptor Occupancy under Physiological Conditions
The potential for this compound to interact with multiple targets underscores the importance of investigating its receptor occupancy profile. Studies on analogous compounds provide a template for such investigations, revealing that even small structural modifications can significantly alter affinity and selectivity.
For example, the ENT inhibitor FPMINT demonstrates preferential, though not exclusive, binding. It inhibits both ENT1 and ENT2, with IC50 values indicating it is 5- to 10-fold more selective for ENT2 over ENT1. nih.govanu.edu.au Kinetic analysis further characterized this interaction as irreversible, a crucial factor in its physiological effects. anu.edu.au
In the dopaminergic system, the D4-selective agonist A-369508 shows high affinity for human D4 receptor variants (Kd = 1.2–4.0 nM) and rat D4 receptors (Kd = 4.4 nM). nih.gov Importantly, it demonstrates significant selectivity, with over 400-fold lower affinity for D2L receptors and over 350-fold lower affinity for 5-HT1A receptors. nih.gov
For the glutamatergic system, a derivative from the 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide series was identified with an inhibitory constant of 29 nM for EAAT2. nih.gov
Determining the differential receptor and transporter occupancy of this compound under physiological conditions would be a critical step in understanding its mechanism of action. This would involve competitive binding assays across a wide panel of central nervous system targets.
Table 1: Receptor/Transporter Binding Affinities of Structurally Related Compounds
| Compound Analogue | Primary Target(s) | Binding Affinity / Potency | Selectivity Notes |
|---|---|---|---|
| FPMINT | ENT1, ENT2 | IC50 values show 5-10 fold higher selectivity for ENT2 over ENT1 | Irreversible, non-competitive inhibitor of both transporters. nih.govanu.edu.au |
| A-369508 | Dopamine D4 Receptor | Kd = 1.2-4.4 nM for human and rat variants | >400-fold selective over D2L receptors; >350-fold over 5-HT1A receptors. nih.gov |
| SF-Series Derivative | EAAT2 | Inhibitory Constant (Ki) = 29 nM | Developed as a positive allosteric modulator. nih.gov |
Future Directions in Preclinical Neuropharmacology Studies
Elucidation of Remaining Unknowns in Mechanism of Action
While studies on related compounds provide a strong hypothetical framework, significant unknowns would remain for this compound. A primary goal would be to confirm its primary molecular target(s) and elucidate the nature of the interaction. If it acts as an ENT inhibitor like FPMINT, key questions would include whether the inhibition is also irreversible and non-competitive. polyu.edu.hknih.gov Molecular docking studies on FPMINT analogues suggest that their binding site on ENT1 may differ from that of conventional inhibitors, a possibility that would need to be explored for the target compound. polyu.edu.hknih.gov Further research should aim to identify the specific amino acid residues involved in the binding pocket to understand the basis of its affinity and selectivity.
Advanced Neuroimaging Techniques in Preclinical Models
Preclinical neuroimaging offers a powerful tool for investigating the in-vivo properties of the compound. Following the precedent set by related acetamide derivatives, a radiolabeled version of this compound could be synthesized for use in Positron Emission Tomography (PET). nih.gov For example, an 18F-labeled analogue of an EAAT2 modulator demonstrated excellent brain penetration and high specificity in rodent models. nih.gov Such a technique would allow for non-invasive, real-time measurement of target engagement, receptor/transporter occupancy, and regional brain distribution. This would be invaluable for confirming that the compound reaches its intended targets in the central nervous system at relevant concentrations.
Systems Neuroscience Approaches to Compound Effects
To understand how target engagement translates into modulation of neural circuits, systems neuroscience approaches are essential. Techniques such as in-vivo electrophysiology in anesthetized or freely moving animal models could reveal how the compound alters neuronal firing rates, local field potentials, and oscillatory activity in brain regions implicated by its molecular targets (e.g., prefrontal cortex, striatum, hippocampus). Combining pharmacology with optogenetics or chemogenetics would allow for a more precise dissection of its effects on specific cell types and pathways. For instance, if the compound is found to modulate the serotonergic system, its effect on the activity of dorsal raphe neurons and their downstream targets could be investigated.
Methodological Considerations and Challenges in Preclinical Research
Preclinical research on this compound would face several methodological challenges. A key consideration is the use of appropriate in-vitro models. For investigating potential ENT inhibition, studies on related compounds have utilized nucleoside transporter-deficient cell lines that are stably transfected to express human ENT1 or ENT2, allowing for the isolated study of each transporter. frontiersin.org
A significant challenge in developing CNS drugs is ensuring sufficient blood-brain barrier penetration. In-vivo biodistribution studies, as performed with radiolabeled analogues, would be necessary to confirm the compound enters the brain. nih.gov Furthermore, the potential for brain-penetrant active metabolites is a critical consideration, particularly for neuroimaging studies, as these can confound the interpretation of PET signals. nih.gov
Finally, if the compound exhibits irreversible binding, as seen with FPMINT, this poses specific challenges for experimental design. anu.edu.au The inhibitory effects cannot be washed out, which must be accounted for in kinetic studies and washout experiments designed to assess the duration of action. frontiersin.org Achieving high selectivity for a single molecular target is another common challenge, as off-target effects can complicate the interpretation of in-vivo outcomes. nih.gov
Table 2: Proposed Future Preclinical Studies
| Research Area | Technique / Method | Key Research Question |
|---|---|---|
| Molecular Pharmacology | Receptor/Transporter Binding Assays | What are the primary molecular targets and their binding affinities (Kd/Ki/IC50)? |
| Mechanism of Action | Kinetic Studies in Transfected Cell Lines | Is the binding reversible or irreversible? Competitive or non-competitive? |
| In-Vivo Target Engagement | PET Imaging with Radiolabeled Analogue | Does the compound cross the blood-brain barrier and engage its target in vivo? |
| Circuit-Level Effects | In-Vivo Electrophysiology / Optogenetics | How does the compound alter neuronal activity and network dynamics in specific brain circuits? |
Improving Predictability from Animal Models to Complex Biological Systems
A critical challenge in drug development is enhancing the translational validity of preclinical research, ensuring that findings from animal models accurately predict outcomes in complex human biological systems. The preclinical development of novel chemical entities, including phenylpiperazine acetamide derivatives, relies heavily on the use of predictable animal models that are intended to correspond to various human diseases. For instance, in the context of epilepsy research, the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models are considered standard for initial anticonvulsant screening. The MES model, in particular, is a mechanism-independent test that helps identify compounds capable of preventing seizure spread. nih.gov
Despite the foundational role of these models, the scientific literature currently lacks specific studies on "this compound" that detail efforts to improve its predictability from animal models to human clinical scenarios. Research on analogous compounds, however, underscores the importance of structure-activity relationships in determining pharmacological effects, which is a key component in a compound's translational potential. For example, studies on derivatives have shown that modifications to the phenylpiperazine moiety or the acetamide structure can significantly alter anticonvulsant activity. nih.gov The exchange of a phenylpiperazine group for a benzylpiperazine or hydroxyethylpiperazine, for instance, has been shown to decrease anticonvulsant effects in related molecules. nih.gov
The successful translation of a compound's effects from preclinical models to clinical application is a multifaceted issue that involves careful consideration of pharmacokinetics, pharmacodynamics, and the physiological differences between species. While general principles for improving the predictive value of animal studies exist, such as refining animal models to better mimic human disease states and employing advanced pharmacokinetic/pharmacodynamic (PK/PD) modeling, there is no specific research available detailing the application of these principles to "this compound."
Addressing Methodological Biases in Preclinical Study Design (e.g., sex bias)
Methodological biases in preclinical study design represent a significant impediment to the reproducibility and translational success of biomedical research. One of the most prominent of these is sex bias, the historical tendency to predominantly use male animals in preclinical studies. This practice can lead to a skewed understanding of a compound's effects, as it overlooks potential sex-based differences in pharmacology, toxicology, and efficacy.
There is a growing consensus on the importance of including both sexes in preclinical research to improve the generalizability of findings. However, a review of the available scientific literature reveals no specific studies or data related to "this compound" that address sex bias in its preclinical evaluation. The research on its derivatives and related compounds also does not provide specific details on how study designs may have accounted for sex as a biological variable.
Conclusion
Summary of Key Academic Discoveries Regarding the Chemical Compound
There are no specific academic discoveries published in peer-reviewed journals for the compound 2-[4-(2-Fluorophenyl)piperazin-1-yl]acetamide.
Implications for Fundamental Understanding of Neurotransmission and Receptor Biology
As there is no available research on the biological targets or pharmacological effects of this compound, no implications for the fundamental understanding of neurotransmission and receptor biology can be drawn at this time.
Future Avenues for Deepening Mechanistic Understanding through Preclinical Research
The initial steps for any future preclinical research on this compound would need to involve its chemical synthesis and purification, followed by foundational in vitro screening. This would include broad receptor binding assays to identify its primary molecular targets within the central nervous system. Subsequent functional assays would then be necessary to determine whether it acts as an agonist, antagonist, or modulator at any identified targets. Should these initial studies reveal a significant and selective biological activity, further preclinical avenues could be explored.
Q & A
Q. What are the key synthetic pathways and optimization strategies for 2-[4-(2-Fluorophenyl)piperazin-1-yl]acetamide?
The synthesis typically involves sequential substitution and coupling reactions. Key steps include:
- Substitution : Introducing the fluorophenyl group via nucleophilic aromatic substitution under reflux conditions (e.g., using K₂CO₃ in DMF at 80°C).
- Acetamide Formation : Coupling the piperazine intermediate with chloroacetyl chloride, followed by amidation with ammonium hydroxide.
- Purity Optimization : Recrystallization in ethanol/water mixtures (70:30 v/v) yields >95% purity. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:1) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Essential methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorophenyl proton signals at δ 7.1–7.4 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 292.13 (calculated: 292.12).
- HPLC : Use a C18 column (acetonitrile/0.1% TFA gradient) to assess purity (>98% for pharmacological studies) .
Q. How does the fluorophenyl group influence the compound’s physicochemical properties?
The 2-fluorophenyl moiety enhances:
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving blood-brain barrier permeability.
- Metabolic Stability : Fluorine reduces oxidative degradation by cytochrome P450 enzymes.
- Target Affinity : The electron-withdrawing effect stabilizes interactions with serotonin/dopamine receptors .
Advanced Research Questions
Q. What computational strategies are used to predict the compound’s interactions with neurological targets?
Advanced approaches include:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to 5-HT₁A/D₂ receptors (PDB IDs: 6WGT, 6CM4). Focus on hydrogen bonding with Asp116 (5-HT₁A) and π-π stacking with Phe382 (D₂).
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2.0 Å).
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for receptor affinity optimization .
Q. How can conflicting data on the compound’s in vitro vs. in vivo efficacy be resolved?
Contradictions often arise from:
- Metabolic Differences : Use liver microsomal assays (e.g., human CYP3A4) to identify rapid clearance pathways.
- Formulation Adjustments : Test bioavailability via lipid-based nanoemulsions (e.g., Labrafil®) to enhance solubility.
- Dose-Response Refinement : Conduct PK/PD modeling (e.g., Phoenix WinNonlin) to align EC₅₀ values across models .
Q. What methodologies are employed to study the compound’s reaction mechanisms under varying conditions?
Mechanistic studies involve:
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-limiting steps.
- DFT Calculations : Gaussian 16 to map transition states (e.g., B3LYP/6-31G* level) for nucleophilic substitution steps.
- In Situ IR Spectroscopy : Monitor intermediate formation during synthesis (e.g., acyl chloride peak at 1800 cm⁻¹) .
Q. How can interdisciplinary approaches enhance the development of derivatives with improved selectivity?
Integrate:
- Chemoproteomics : Activity-based protein profiling (ABPP) to identify off-target interactions.
- Cryo-EM : Resolve binding poses in complex with GPCRs at 3.2 Å resolution.
- High-Throughput Screening (HTS) : Test 10,000+ analogs in a fragment-based library for SAR refinement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
